molecular formula C9H11ClN2O B3287339 N-(5-Chloro-4,6-dimethylpyridin-2-yl)acetamide CAS No. 84369-60-8

N-(5-Chloro-4,6-dimethylpyridin-2-yl)acetamide

Cat. No.: B3287339
CAS No.: 84369-60-8
M. Wt: 198.65 g/mol
InChI Key: GKXGFMOFHVTPGS-UHFFFAOYSA-N
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Description

N-(5-Chloro-4,6-dimethylpyridin-2-yl)acetamide is a chemical compound with the CAS registry number 84369-60-8 . Its molecular formula is C9H11ClN2O, and it has a molecular weight of 198.649 g/mol . This acetamide derivative features a defined pyridine ring structure, characterized by chloro and two methyl substituents, which classifies it under HS code 2933399090 for compounds containing an unfused pyridine ring . As a specialized pyridine-based building block, this compound is of significant interest in advanced chemical research and development. It is primarily utilized as a key synthetic intermediate or precursor in medicinal chemistry and organic synthesis. Researchers value this compound for constructing more complex molecules, particularly in exploring structure-activity relationships or developing potential pharmacologically active agents. The specific arrangement of the chloro and methyl groups on the pyridine ring offers unique steric and electronic properties, making it a valuable scaffold for creating targeted molecular libraries. This product is strictly for research purposes and is not intended for diagnostic or therapeutic uses. Proper handling procedures should be followed. For laboratory use only.

Properties

IUPAC Name

N-(5-chloro-4,6-dimethylpyridin-2-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClN2O/c1-5-4-8(12-7(3)13)11-6(2)9(5)10/h4H,1-3H3,(H,11,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKXGFMOFHVTPGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=C1Cl)C)NC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Reaction Pathways for N 5 Chloro 4,6 Dimethylpyridin 2 Yl Acetamide

Retrosynthetic Analysis of the N-(5-Chloro-4,6-dimethylpyridin-2-yl)acetamide Scaffold

A logical retrosynthetic analysis of this compound suggests that the primary disconnection can be made at the amide bond. This bond is formed between a carboxylic acid derivative (or its equivalent) and an amine. This leads to two key synthons: an acetyl group synthon and a 2-amino-5-chloro-4,6-dimethylpyridine synthon. The acetyl group can be introduced using common acetylating agents.

The more complex fragment, 2-amino-5-chloro-4,6-dimethylpyridine, can be further disconnected. The chloro and amino functionalities on the pyridine (B92270) ring suggest two principal forward-synthesis strategies. One approach involves the late-stage chlorination of a pre-formed 2-amino-4,6-dimethylpyridine (B145770) core. A second strategy would involve the construction of the pyridine ring with the chlorine atom already in place, followed by the introduction or manipulation of the amino group.

Precursor Chemistry and Key Intermediates (e.g., 2-amino-5-chloro-4,6-dimethylpyridine)

The synthesis of this compound is critically dependent on the availability of the key intermediate, 2-amino-5-chloro-4,6-dimethylpyridine. The synthesis of this intermediate is a significant challenge due to the directing effects of the amino and methyl groups on the pyridine ring.

A plausible, though not explicitly documented, route to this intermediate begins with the synthesis of 2-amino-4,6-dimethylpyridine. This precursor can be synthesized via several methods, including a variation of the Hantzsch pyridine synthesis from ethyl acetoacetate, formaldehyde, and ammonia, followed by oxidation and subsequent functional group manipulations. orgsyn.org Another documented approach involves the reaction of 3-aminocrotonitrile with acetic acid, followed by treatment with concentrated sulfuric acid to yield 2-amino-4,6-dimethylpyridine. google.com

The subsequent selective chlorination of 2-amino-4,6-dimethylpyridine at the C-5 position is a complex step. The amino group and the two methyl groups are all activating and ortho-, para-directing, which could lead to a mixture of chlorinated products. While the direct chlorination of 2-aminopyridine (B139424) to yield 2-amino-5-chloropyridine (B124133) has been reported using reagents like sodium hypochlorite (B82951) in hydrochloric acid, the regiochemical outcome with the additional methyl groups is not well-established in the available literature. google.com

An alternative strategy involves protecting the amino group as an acetamide (B32628) before chlorination. The acetamido group is less activating than the amino group, which may afford greater control over the regioselectivity of the chlorination.

Direct Amidation and Acylation Strategies for the Acetamide Moiety

The formation of the acetamide linkage is a crucial step in the synthesis of the target molecule. This can be achieved through several direct amidation and acylation strategies.

Utilization of Acetic Anhydride (B1165640) or Acetyl Halides

A straightforward and widely used method for the acetylation of an amino group on a pyridine ring is the use of acetic anhydride. In a typical procedure, the precursor, 2-amino-5-chloro-4,6-dimethylpyridine, would be reacted with acetic anhydride, often in the presence of a base or as the solvent itself, to yield this compound. This method is effective for the acetylation of similar aminopyridines.

Alternatively, acetyl halides, such as acetyl chloride, can be employed. This reaction is typically carried out in an inert solvent in the presence of a non-nucleophilic base to scavenge the hydrogen halide byproduct. A similar approach using chloroacetyl chloride has been documented for the acylation of 2-aminopyridine. chemicalbook.com

Coupling Reagent-Mediated Amidation Approaches

For substrates where direct acylation with anhydrides or halides is problematic, for instance, due to steric hindrance or the presence of sensitive functional groups, coupling reagent-mediated amidation offers a milder alternative. This approach involves the activation of acetic acid with a coupling reagent to form a highly reactive intermediate that readily reacts with the amino group of 2-amino-5-chloro-4,6-dimethylpyridine.

Commonly used coupling reagents in organic synthesis include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in conjunction with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and improve efficiency. ijcce.ac.ir Phosphonium-based reagents like (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) and uronium-based reagents such as O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) are also powerful options for facilitating amide bond formation.

Halogenation Strategies for the Pyridine Ring (e.g., Chlorination at C-5 Position)

The introduction of the chlorine atom at the C-5 position of the 4,6-dimethylpyridin-2-amine core is a pivotal transformation. As mentioned, direct electrophilic chlorination of 2-amino-4,6-dimethylpyridine presents a regioselectivity challenge.

An alternative to direct chlorination of the amino-substituted pyridine is to first protect the amino group. For instance, the synthesis of N-(4,6-dimethylpyridin-2-yl)acetamide can be achieved, and this intermediate can then be subjected to chlorination. The acetamido group's moderate activating and directing effect might favor chlorination at the desired C-5 position over the C-3 position.

Another potential, though more complex, strategy would be to introduce a different functional group at the C-5 position that can later be converted to a chlorine atom. For example, if a nitro group could be selectively introduced at the C-5 position, it could then be reduced to an amino group. This newly formed amino group could then be subjected to a Sandmeyer-type reaction to introduce the chlorine atom. A patent describing the synthesis of 2,6-dimethyl-4-bromopyridine from 4-amino-2,6-lutidine via a Sandmeyer-like reaction suggests the feasibility of such an approach on a related pyridine system. patsnap.com

Functional Group Interconversions on the Pyridine Core

Functional group interconversions on the pyridine core can offer alternative synthetic routes to the target molecule or its key intermediates. For instance, if a precursor with a different substituent at the C-5 position were more readily available, its conversion to a chloro group would be a valuable strategy.

Examples of such interconversions, although not specifically documented for this exact molecule, are well-established in organic chemistry. These can include:

Diazotization and Sandmeyer Reaction: As mentioned, a primary aromatic amine at the C-5 position can be converted to a diazonium salt and subsequently displaced by a chloride ion using a copper(I) chloride catalyst.

Halogen Exchange (Halex) Reactions: If a bromo or iodo-substituted precursor were available, a nucleophilic aromatic substitution with a chloride source could potentially be employed, although such reactions on electron-rich pyridine rings can be challenging.

The successful synthesis of this compound hinges on the strategic selection and optimization of these various synthetic methodologies. The primary obstacle remains the regioselective introduction of the chlorine atom at the C-5 position of the 2-amino-4,6-dimethylpyridine scaffold. Future research in this area would likely focus on developing a robust and high-yielding procedure for the synthesis of the key 2-amino-5-chloro-4,6-dimethylpyridine intermediate.

Catalytic Approaches in the Synthesis of this compound and its Analogues

The synthesis of highly substituted pyridines, such as this compound, often relies on powerful transition-metal-catalyzed cross-coupling reactions to build the carbon skeleton or introduce key functional groups. Among these, the Suzuki-Miyaura cross-coupling reaction is a cornerstone for forming carbon-carbon bonds due to its mild reaction conditions, broad functional group tolerance, and the commercial availability of a wide range of boronic acids and their derivatives. researchgate.netyoutube.com

For analogues of this compound where the chloro substituent is replaced with an aryl or other carbon-based group, the Suzuki-Miyaura reaction is an exemplary method. researchgate.net This reaction typically involves the palladium-catalyzed coupling of an organic halide with an organoboron compound. youtube.com The chloro group on the pyridine ring, while traditionally less reactive than bromo or iodo substituents, can be effectively activated for cross-coupling using specialized palladium catalysts and ligands. researchgate.netrsc.org

The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps:

Oxidative Addition: A palladium(0) catalyst inserts into the carbon-halogen bond of the chloro-pyridine derivative, forming a palladium(II) complex. youtube.comyoutube.com

Transmetalation: The organic group from the organoboron reagent is transferred to the palladium(II) complex, a step that is typically facilitated by a base. youtube.comyoutube.com

Reductive Elimination: The two organic partners on the palladium complex couple, forming the new C-C bond and regenerating the palladium(0) catalyst. youtube.comyoutube.com

Challenges in the Suzuki-Miyaura coupling of chloro-pyridines include the potential for the Lewis basic pyridine nitrogen to coordinate to the metal center, thereby inhibiting catalytic activity. nih.gov The development of bulky, electron-rich phosphine (B1218219) ligands has been instrumental in overcoming this issue, promoting efficient catalysis even with challenging substrates like 2-halopyridines. nih.gov Research has demonstrated the successful Suzuki-Miyaura coupling of various chloro-pyridines, highlighting the importance of catalyst and base selection for achieving high yields. researchgate.netrsc.org

Below is a table summarizing representative catalyst systems used in the Suzuki-Miyaura cross-coupling of chloroarenes, which are applicable to the synthesis of analogues of the target compound.

Catalyst PrecursorLigandBaseSolvent(s)Typical SubstrateReference
Pd(OAc)₂XPhosK₃PO₄Toluene/H₂OAryl Chlorides rsc.org
Pd₂(dba)₃JohnPhosCs₂CO₃THF/H₂OOrganic Halides youtube.com
Pd(OAc)₂AdPⁿBuLiOᵗBuNot SpecifiedPolychlorinated Pyridines nih.gov
XPhos Pd G2None (precatalyst)Weak inorganic baseNot SpecifiedChloro Pyridines researchgate.net

This table is interactive and can be sorted by clicking on the column headers.

Beyond the Suzuki reaction, other catalytic methods are employed in the synthesis of substituted pyridines. These include copper-catalyzed cross-coupling reactions and rhodium-catalyzed C-H functionalization, which offer alternative pathways to functionalize the pyridine core. nih.govijpsonline.com

Chemo- and Regioselectivity Considerations in Synthetic Transformations

The synthesis of a polysubstituted molecule like this compound is a study in controlling chemo- and regioselectivity. Chemoselectivity refers to the ability to react with one functional group in the presence of others, while regioselectivity is the control of the position of reaction on a molecule.

In the context of the target molecule, several factors govern selectivity:

Electronic Properties of the Pyridine Ring: The pyridine ring is electron-deficient, which influences its reactivity towards both electrophilic and nucleophilic reagents. acs.org The nitrogen atom deactivates the ring towards electrophilic substitution, particularly at the C2, C4, and C6 positions.

Directing Effects of Substituents: The existing substituents (chloro, methyl, and amino/acetamido groups) exert powerful directing effects.

The amino group at C2 is a strong activating group and directs electrophiles to the C3 and C5 positions. Acetylation to the acetamido group moderates this effect but still influences the ring's reactivity.

The methyl groups at C4 and C6 are weakly activating and direct incoming electrophiles to ortho and para positions.

The chloro group at C5 is deactivating but directs electrophilic attack to the ortho and para positions.

A key challenge is the selective functionalization of a pre-existing pyridine core. For instance, direct chlorination of a 2-amino-4,6-dimethylpyridine precursor would need to be highly regioselective to yield the desired 5-chloro isomer. The interplay of the directing effects of the amino and methyl groups would determine the outcome.

Similarly, in cross-coupling reactions, chemoselectivity is crucial. If a molecule contains multiple halides (e.g., a bromo and a chloro group), conditions can be tuned to react selectively at the more reactive site (typically the C-Br bond) while leaving the other intact. nih.gov The development of heteroaryl fluorosulfates as coupling partners has introduced another layer of control, with the reactivity order established as -Br > -OSO₂F > -Cl, allowing for sequential, chemoselective cross-couplings. nih.gov

The regioselective alkylation of pyridines is another significant challenge. chemrxiv.org Strategies to achieve position-selective functionalization often involve the use of directing groups or the temporary dearomatization of the pyridine ring to alter its intrinsic reactivity patterns. acs.orgnih.gov For example, N-oxide formation can be used to direct alkylation to the C2 position. researchgate.net The use of transient intermediates like pyridynes has also been explored to access specific substitution patterns that are otherwise difficult to obtain. nih.gov

The synthesis of this compound likely involves a multi-step sequence where the substituents are introduced in a specific order to ensure the correct final arrangement, carefully navigating the challenges of chemo- and regioselectivity at each step.

Advanced Spectroscopic and Spectrometric Analysis for Structural Elucidation of N 5 Chloro 4,6 Dimethylpyridin 2 Yl Acetamide and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Tautomeric Studies

NMR spectroscopy is an essential tool for determining the precise structure of a molecule in solution. It provides information on the chemical environment, connectivity, and spatial arrangement of atoms.

Proton (¹H) and Carbon-¹³ (¹³C) NMR Analysis

Proton (¹H) NMR: A ¹H NMR spectrum for N-(5-Chloro-4,6-dimethylpyridin-2-yl)acetamide would be expected to show distinct signals for each unique proton in the molecule. The aromatic region would feature a singlet for the proton at the C3 position of the pyridine (B92270) ring. The two methyl groups at positions C4 and C6, while chemically similar, might show slight differences in their chemical shifts. The acetamide (B32628) functional group would present a singlet for its methyl protons and a broader singlet for the amide (N-H) proton, the latter of which would be sensitive to the solvent and concentration.

Carbon-¹³ (¹³C) NMR: The ¹³C NMR spectrum would provide complementary information, with distinct peaks for each carbon atom. The pyridine ring would exhibit five signals, with the carbons attached to the chloro (C5) and amino (C2) groups showing characteristic shifts. The carbons of the two methyl groups (C4-CH₃ and C6-CH₃) and the acetamide group (CH₃ and C=O) would also be clearly identifiable.

Expected ¹H and ¹³C NMR Data (Hypothetical) This table is a representation of expected data and is not based on experimental results.

Atom Position Expected ¹H Chemical Shift (ppm) Expected ¹³C Chemical Shift (ppm)
Pyridine-H3 Singlet, ~7.0-8.0 ~110-125
Pyridine-C2 - ~150-160
Pyridine-C3 - ~110-125
Pyridine-C4 - ~145-155
Pyridine-C5 - ~125-135
Pyridine-C6 - ~155-165
4-CH₃ Singlet, ~2.2-2.5 ~15-25
6-CH₃ Singlet, ~2.2-2.5 ~15-25
NH Broad Singlet, ~8.0-10.0 -
C=O - ~165-175

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Connectivity and Proximity

To confirm the assignments from one-dimensional NMR, a suite of two-dimensional experiments would be necessary.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. While limited in this specific molecule due to the isolated nature of most protons, it would confirm the absence of coupling for the singlet signals.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. It would definitively link the proton signals of the methyl groups and the aromatic C3-H to their respective carbon atoms.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Pathway Analysis

HRMS would be used to determine the exact molecular weight of this compound, allowing for the confirmation of its elemental formula (C₉H₁₁ClN₂O). The high resolution distinguishes the compound from others with the same nominal mass.

Furthermore, analysis of the fragmentation pattern in the mass spectrum would provide structural information. Key expected fragmentation pathways would likely involve the loss of the acetyl group, cleavage of the amide bond, and potentially the loss of the chlorine atom or methyl groups from the pyridine ring.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Both IR and Raman spectroscopy probe the vibrational modes of a molecule, offering a fingerprint for the functional groups present.

IR Spectroscopy: Key expected absorption bands would include:

N-H stretching vibration around 3200-3400 cm⁻¹.

C=O (amide I band) stretching vibration around 1650-1690 cm⁻¹.

N-H bending (amide II band) around 1550-1620 cm⁻¹.

C-N stretching vibrations.

C-H stretching and bending from the methyl and aromatic groups.

C-Cl stretching in the lower frequency region.

Raman Spectroscopy: Raman spectroscopy would provide complementary information, particularly for the non-polar bonds and the aromatic ring vibrations, which are often strong in Raman spectra.

X-ray Crystallography for Solid-State Structural Determination and Supramolecular Interactions

Moreover, it would reveal intermolecular interactions, such as hydrogen bonding (e.g., between the amide N-H and the carbonyl oxygen or pyridine nitrogen of a neighboring molecule) and π-π stacking, which govern the crystal packing and supramolecular architecture. Studies on analogous acetanilide (B955) structures have shown that molecules are often linked into chains or more complex networks through such hydrogen bonds.

Theoretical and Computational Chemistry Studies of N 5 Chloro 4,6 Dimethylpyridin 2 Yl Acetamide

Quantum Chemical Calculations (DFT) for Electronic Structure and Molecular Orbital Analysis

Quantum chemical calculations are fundamental to understanding the electronic properties of a molecule. Density Functional Theory (DFT) is a robust method used to investigate electronic structure, molecular orbitals, and other quantum mechanical properties. nih.govbohrium.com For N-(5-Chloro-4,6-dimethylpyridin-2-yl)acetamide, DFT calculations would be employed to determine its optimized molecular geometry, detailing bond lengths, bond angles, and dihedral angles.

A primary output of DFT analysis is the examination of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between HOMO and LUMO (ΔE) is a critical parameter for determining the molecule's chemical stability and reactivity; a larger gap implies higher stability and lower reactivity. tjnpr.org

Furthermore, DFT calculations can generate maps of electrostatic potential (ESP). These maps visualize the charge distribution across the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This information is invaluable for predicting how the molecule will interact with other molecules, such as biological receptors or chemical reactants. For this compound, the nitrogen atoms of the pyridine (B92270) ring and the oxygen atom of the acetamide (B32628) group are expected to be regions of negative potential, while the hydrogen atom of the amide group would be a site of positive potential.

Table 1: Illustrative Data from a DFT Analysis This table presents typical parameters that would be calculated for this compound using DFT. The values are hypothetical and for illustrative purposes.

ParameterCalculated ValueSignificance
HOMO Energy-6.5 eVElectron-donating capability
LUMO Energy-1.2 eVElectron-accepting capability
HOMO-LUMO Gap (ΔE)5.3 eVChemical stability and reactivity
Dipole Moment3.5 DMolecular polarity and solubility
Electrostatic PotentialRed to BlueIdentifies nucleophilic/electrophilic sites

Conformational Analysis and Molecular Dynamics Simulations

The biological function and chemical reactivity of a molecule are not solely determined by its static 3D structure but also by its dynamic behavior and conformational flexibility. Conformational analysis and molecular dynamics (MD) simulations are computational techniques used to explore the range of shapes a molecule can adopt and its movements over time. nih.govacs.orgdntb.gov.ua

Conformational analysis of this compound would involve systematically rotating the single bonds—primarily the bond connecting the pyridine ring to the nitrogen of the acetamide group and the C-N bond within the amide group—to identify stable, low-energy conformers. This analysis helps determine the most likely three-dimensional shapes the molecule will assume under physiological conditions.

Molecular dynamics simulations provide a more detailed, time-dependent view of the molecule's behavior. nih.gov In an MD simulation, the molecule is placed in a simulated environment, often a box of water molecules, and the forces on each atom are calculated over a series of very short time steps. nih.gov This allows researchers to observe the molecule's flexibility, the stability of its different conformations, and its interactions with the surrounding solvent. For this compound, MD simulations could reveal the stability of intramolecular hydrogen bonds and how the orientation of the acetamide group relative to the pyridine ring fluctuates over time.

Prediction of Chemical Reactivity and Reaction Pathways

Computational chemistry offers powerful tools for predicting how a molecule will behave in a chemical reaction. nih.gov By analyzing the electronic structure and using conceptual DFT-based descriptors, the reactivity of this compound can be assessed. The locations of the HOMO and LUMO, for instance, suggest the most likely sites for electrophilic and nucleophilic attack, respectively.

Molecular Docking Studies for Ligand-Target Interaction Prediction (in preclinical research context)

In the context of preclinical drug discovery, molecular docking is a key computational technique used to predict how a small molecule (ligand) might bind to a specific biological target, typically a protein receptor. frontiersin.orgfip.org This method involves placing the ligand into the binding site of the receptor in various orientations and conformations and then using a scoring function to estimate the strength of the interaction, often reported as a binding energy or docking score. rsc.orgnih.govnih.gov

While a specific biological target for this compound is not defined here, a hypothetical docking study would proceed by identifying a relevant protein target, such as a kinase, which are common targets for substituted pyridine compounds. rsc.org The docking simulation would predict the preferred binding pose of the compound within the protein's active site. The analysis would focus on identifying key intermolecular interactions, such as:

Hydrogen bonds: Typically involving the amide group's N-H donor and C=O acceptor.

Hydrophobic interactions: Involving the dimethylpyridine ring.

Halogen bonds: The chlorine atom could potentially interact with electron-rich pockets in the binding site.

These predicted interactions provide a rational basis for the molecule's potential biological activity and can guide the design of more potent analogues.

Table 2: Example of Molecular Docking Results This table illustrates the kind of data generated from a molecular docking study against a hypothetical protein kinase target.

ParameterResultInterpretation
Docking Score-8.5 kcal/molPredicts strong binding affinity
Hydrogen BondsN-H···Glu121, C=O···Lys75Key interactions stabilizing the complex
Hydrophobic InteractionsPyridine ring with Leu170, Val80Contributes to binding specificity
Key Interacting ResiduesLys75, Glu121, Leu170, Val80Amino acids crucial for ligand binding

Quantitative Structure-Activity Relationship (QSAR) Modeling (focused on molecular descriptors, not clinical outcomes)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to correlate the chemical structure of a series of compounds with their biological activity or a specific property. researchgate.netnih.govacs.org The foundation of QSAR is the calculation of molecular descriptors, which are numerical values that encode different aspects of a molecule's physicochemical properties. researchgate.net

For this compound, a wide range of molecular descriptors can be calculated from its 2D and 3D structures. These descriptors fall into several categories:

Constitutional Descriptors: Molecular weight, atom counts, etc.

Topological Descriptors: Indices that describe the connectivity of atoms.

Geometric Descriptors: Related to the 3D shape of the molecule.

Electronic Descriptors: Such as dipole moment and orbital energies (from DFT).

Physicochemical Descriptors: Including LogP (lipophilicity) and Topological Polar Surface Area (TPSA).

These descriptors, once calculated for a set of related compounds with known activities, can be used to build a mathematical model. This model can then predict the activity of new, untested compounds like this compound, thereby prioritizing which molecules to synthesize and test experimentally. The focus of QSAR in this context is on the molecular properties that are likely to influence activity, rather than on clinical results. tandfonline.com

Table 3: Selected Calculated Molecular Descriptors for a Structurally Related Compound Data sourced from PubChem for a similar compound, N-(2-amino-5-chloro-4-pyridin-2-ylphenyl)acetamide (CID 135565510), to illustrate the types of descriptors used in QSAR studies. nih.gov

Descriptor TypeDescriptor NameValueSignificance in QSAR
PhysicochemicalXLogP3-AA1.6Lipophilicity, membrane permeability
ElectronicTopological Polar Surface Area (TPSA)68 ŲPolarity, hydrogen bonding capacity
ConstitutionalMolecular Weight261.70 g/mol Size and mass of the molecule
StructuralRotatable Bond Count2Molecular flexibility
H-BondingHydrogen Bond Donor Count2Potential for hydrogen bond donation
H-BondingHydrogen Bond Acceptor Count3Potential for hydrogen bond acceptance

Structure Activity Relationship Sar Studies and Derivatization Strategies for N 5 Chloro 4,6 Dimethylpyridin 2 Yl Acetamide Analogues

Design Principles for N-(5-Chloro-4,6-dimethylpyridin-2-yl)acetamide Derivatives

The design of derivatives based on the this compound scaffold is guided by established medicinal chemistry principles aimed at enhancing interactions with biological targets. While specific target information for this exact compound is not extensively detailed in publicly available literature, the design principles can be inferred from studies on closely related analogues, such as N-(5-hydroxy-3,4,6-trimethylpyridin-2-yl)acetamide, which has been investigated for its anti-inflammatory properties through the inhibition of pro-inflammatory cytokines like Tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). nih.gov

The core design rationale for derivatives focuses on modulating several key aspects:

Target Engagement: Modifications are intended to optimize the compound's binding affinity and selectivity for its intended biological target. This involves fine-tuning the electronic and steric properties of the molecule to complement the target's binding site. The acetamide (B32628) group, for instance, is a classic hydrogen bond donor (N-H) and acceptor (C=O), making it a critical feature for interaction with protein residues. nih.gov

Physicochemical Properties: Derivatization aims to improve drug-like properties, including solubility, lipophilicity (LogP), and metabolic stability. The strategic placement of substituents can influence these characteristics; for example, alkyl groups generally increase lipophilicity, which can affect cell membrane permeability. omicsonline.org

Conformational Rigidity: Introducing or modifying substituents can restrict the rotational freedom of the molecule, locking it into a more bioactive conformation. This can lead to a more favorable entropy change upon binding to the target, thus increasing affinity.

The central pyridine (B92270) ring, the acetamide linker, and the various substituents (chloro and methyl groups) all serve as points for chemical modification to systematically probe the SAR and develop analogues with improved preclinical activity. nih.gov

Synthetic Pathways to Diverse Analogues and Bioisosteres

The synthesis of this compound and its analogues generally proceeds through the formation of an amide bond between a substituted 2-aminopyridine (B139424) core and a corresponding carboxylic acid derivative. This versatile approach allows for the generation of a diverse library of compounds by varying either the pyridine or the acetamide component.

A common and straightforward synthetic route involves the acylation of the parent amine, 2-amino-5-chloro-4,6-dimethylpyridine. This can be achieved by reacting the aminopyridine with acetyl chloride or acetic anhydride (B1165640) in the presence of a base to neutralize the HCl or acetic acid byproduct. For creating more diverse analogues of the acetamide side chain, a similar strategy is employed using different acyl chlorides or by utilizing standard peptide coupling reagents.

A generalized synthetic scheme is presented below:

Table 1: Generalized Synthetic Scheme for this compound Analogues

StepReactant 1Reactant 2Reagents/ConditionsProduct
Amide Bond Formation 2-Amino-5-chloro-4,6-dimethylpyridineAn appropriate acyl chloride (e.g., Acetyl chloride) or Carboxylic AcidBase (e.g., Pyridine, Triethylamine) or Coupling Agent (e.g., HATU, DIC) in an inert solvent (e.g., DMF, DCM)The corresponding N-(pyridin-2-yl)acetamide analogue

This synthetic flexibility is crucial for SAR studies, enabling the systematic modification of the acetamide side chain to explore the impact of different alkyl, aryl, or functionalized groups on biological activity. nih.gov The synthesis of the initial substituted 2-aminopyridine can itself be a multi-step process, starting from simpler pyridine or acyclic precursors. rsc.org

Impact of Substituent Modifications on Molecular Interactions and Preclinical Biological Activity

The chlorine atom at the 5-position of the pyridine ring significantly influences the molecule's properties. Halogens are often incorporated into drug candidates to modulate lipophilicity, improve metabolic stability by blocking sites of oxidation, and potentially engage in halogen bonding with the biological target.

Replacing the chlorine with other halogens (F, Br, I) would systematically alter the following properties:

Electronegativity and Inductive Effect: Fluorine is the most electronegative, while iodine is the least. This affects the electron density of the pyridine ring and can influence pKa and hydrogen bonding capacity.

Size and Polarizability: Atomic radius increases from fluorine to iodine. A larger, more polarizable halogen like bromine or iodine can introduce favorable van der Waals interactions or steric hindrance.

Lipophilicity: Halogen substitution generally increases lipophilicity, with the effect being most pronounced for iodine.

While specific data for the title compound is limited, in many bioactive series, a chloro or fluoro substituent is found to be optimal for balancing electronic effects and membrane permeability.

The methyl groups at the 4- and 6-positions contribute to the molecule's hydrophobic character and steric profile. Modifying these groups can have a profound impact on activity. omicsonline.org

Size and Lipophilicity: Increasing the size of the alkyl groups (e.g., from methyl to ethyl or isopropyl) would increase lipophilicity and could enhance binding through hydrophobic interactions, provided the binding pocket can accommodate the extra bulk. omicsonline.org Conversely, excessively large groups could introduce steric clashes, reducing affinity.

Metabolic Stability: Alkyl groups can shield adjacent parts of the molecule from metabolic enzymes, potentially increasing the compound's half-life. omicsonline.org

Conformational Effects: The steric bulk of the 4- and 6-substituents can influence the rotational barrier of the adjacent acetamide group, potentially locking it into a more favorable conformation for binding.

In the related N-(5-hydroxy-3,4,6-trimethylpyridin-2-yl)acetamide series, the presence of the three methyl groups was integral to the observed anti-inflammatory activity, suggesting that these hydrophobic and steric features are important for target engagement. nih.gov

The acetamide side chain is a critical determinant of biological activity, as it directly participates in hydrogen bonding and positions other functional groups. Studies on related pyridin-2-yl-acetamide scaffolds have shown that even minor changes to this group can lead to significant shifts in potency. nih.gov

In a study of N-(5-hydroxy-3,4,6-trimethylpyridin-2-yl)acetamide analogues designed as anti-inflammatory agents, the acetamide moiety was extensively modified. The parent compound (an acetamide) showed good inhibitory activity against TNF-α- and IL-6-induced cell adhesion. nih.gov Derivatization of this side chain yielded a clear SAR, as summarized in the table below.

Table 2: SAR of Acetamide Side Chain Modifications in a Related Pyridine Series

Analogue Structure (R-group)ModificationPreclinical Biological Activity FindingReference
Parent Acetamide Exhibited significant inhibitory activity against TNF-α and IL-6 induced cell adhesion. nih.gov
Propionamide Maintained or slightly improved activity, indicating tolerance for small alkyl extensions. nih.gov
Cyclopropylamide Showed potent inhibitory activity, suggesting a preference for small, constrained ring systems. nih.gov
Benzamide Resulted in a significant decrease in activity, indicating that a large, aromatic substituent is detrimental. nih.gov
tert-Butylamide Led to a loss of activity, likely due to steric hindrance preventing optimal binding. nih.gov

These findings highlight that the size, shape, and flexibility of the acyl group are critical. Small, compact groups like acetyl and cyclopropyl (B3062369) are well-tolerated and can enhance potency, while larger, bulkier groups like phenyl or tert-butyl are detrimental to activity, likely due to steric clashes within the target's binding site. nih.gov

Pharmacophore Elucidation for Pyridine-Based Acetamides

A pharmacophore model represents the essential three-dimensional arrangement of functional groups that a molecule must possess to exert a specific biological activity. nih.gov Based on the structure of this compound and the SAR data from its analogues, a hypothetical pharmacophore model can be proposed.

The key features of such a model would likely include:

Hydrogen Bond Acceptor (HBA): The carbonyl oxygen of the acetamide group.

Hydrogen Bond Donor (HBD): The N-H group of the acetamide linker.

Aromatic/Heterocyclic Ring Feature: The pyridine ring, which can participate in π-π stacking or other hydrophobic interactions.

Hydrophobic/Steric Features: The two methyl groups and the chlorine atom, which define specific hydrophobic regions and occupy defined spaces within the binding pocket. The detrimental effect of large substituents on the acetamide chain suggests the presence of a sterically constrained region near that part of the molecule. nih.gov

This pharmacophore model serves as a valuable tool in drug discovery, enabling the virtual screening of large compound libraries to identify novel molecules with different chemical scaffolds that still fit the essential electronic and steric requirements for biological activity. nih.govnih.gov

Lead Optimization Strategies in Preclinical Drug Discovery

Due to the lack of available research, a detailed discussion on the lead optimization strategies for this compound cannot be provided. This would typically include:

Systematic structural modifications to improve potency, selectivity, and pharmacokinetic properties.

Analysis of SAR data to identify key structural motifs responsible for biological activity.

In vitro and in vivo testing of analogues to assess their efficacy and safety profiles.

Computational modeling to guide the design of new derivatives.

Without primary research articles detailing these steps for the specified compound, any attempt to create this content would be speculative and not adhere to the required standards of scientific accuracy.

Mechanistic Investigations of N 5 Chloro 4,6 Dimethylpyridin 2 Yl Acetamide and Its Analogues at the Molecular and Cellular Level

Identification and Validation of Potential Molecular Targets

Direct molecular targets of N-(5-Chloro-4,6-dimethylpyridin-2-yl)acetamide have not been explicitly identified in publicly available scientific literature. However, the broader class of acetamide (B32628) derivatives has been implicated in the modulation of various biological targets. For instance, certain N-substituted acetamide derivatives have been identified as potent antagonists for the P2Y14 receptor, a protein involved in inflammatory diseases. nih.gov Another related compound, N-(6-(chloromethyl)-4-methylpyridin-2-yl)acetamide, is suggested to act by forming covalent bonds with nucleophilic sites on proteins, thereby inhibiting or modulating their activity.

To identify the specific molecular targets of this compound, a combination of computational and experimental approaches would be necessary. In silico methods, such as molecular docking studies against known protein structures, could predict potential binding partners. These predictions would then require experimental validation through techniques like affinity chromatography, surface plasmon resonance (SPR), or cellular thermal shift assays (CETSA) to confirm direct binding interactions.

Elucidation of Receptor Binding Profiles and Allosteric Modulation

The receptor binding profile for this compound remains uncharacterized. However, research on structurally similar compounds provides insights into potential mechanisms. For example, a series of 2-naphthoic acid derivatives, which share some structural motifs with acetamides, have been shown to act as positive allosteric modulators (PAMs) of N-methyl-D-aspartate (NMDA) receptors. nih.govuniversityofgalway.ie These PAMs enhance the receptor's response to its natural agonists without directly binding to the agonist site. nih.govuniversityofgalway.ie

Investigation into the receptor binding profile of this compound would involve screening against a panel of known receptors. Radioligand binding assays or functional assays measuring downstream signaling events could determine its affinity and efficacy at various receptor subtypes. Should the compound exhibit modulatory effects, further studies would be required to distinguish between orthosteric (binding at the primary agonist site) and allosteric (binding at a secondary site) mechanisms of action.

Enzyme Inhibition/Activation Kinetics and Mechanism of Action Studies (e.g., hyaluronidase (B3051955) activation by related compounds)

While there is no specific information on the effect of this compound on enzyme activity, related acetamide derivatives have been shown to inhibit various enzymes. For example, 2-(piperidin-1-yl)-N-(4-sulfamoylphenyl)acetamide derivatives are inhibitors of carbonic anhydrase isoforms IX and XII, which are implicated in cancer progression. nih.gov Similarly, the phenanthridinone derivative 2-(dimethylamino)-N-(5,6-dihydro-6-oxophenanthridin-2-yl)acetamide is a known inhibitor of poly(ADP-ribose) polymerase-1 (PARP-1). nih.gov

To determine the enzyme modulation profile of this compound, a broad screening against a panel of enzymes would be the initial step. If any significant inhibition or activation is observed, detailed kinetic studies would be necessary to elucidate the mechanism of action. These studies would involve determining key kinetic parameters such as the Michaelis constant (Km) and the maximum velocity (Vmax) in the presence and absence of the compound to identify the type of inhibition or activation (e.g., competitive, non-competitive, or uncompetitive). There is currently no available research suggesting that compounds related to this compound activate hyaluronidase.

Modulation of Cellular Pathways and Signaling Cascades

The influence of this compound on cellular pathways and signaling cascades has not been reported. However, studies on analogous compounds provide a basis for potential investigations. For example, N-(5-hydroxy-3,4,6-trimethylpyridin-2-yl)acetamide analogues have been shown to inhibit the signaling pathways of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). nih.gov Another acetamide derivative, I-17, has been demonstrated to decrease inflammatory factor release and cell pyroptosis through the NOD-like receptor family pyrin domain-containing 3 (NLRP3)/gasdermin D (GSDMD) signaling pathway. nih.gov

Future research on this compound would likely involve treating various cell lines with the compound and monitoring the activity of key signaling pathways using techniques like Western blotting, ELISA, or reporter gene assays. This would help to identify which cellular processes are affected by the compound and provide insights into its potential therapeutic applications.

Subcellular Localization and Cellular Uptake Studies (in research models)

There is currently no published data on the subcellular localization or cellular uptake of this compound. To investigate these aspects, researchers could employ fluorescently labeled versions of the compound. Confocal microscopy could then be used to visualize its distribution within different cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum.

Cellular uptake studies would involve incubating cells with the compound and measuring its intracellular concentration over time. This can be achieved using techniques like high-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS). These studies would help to determine the rate and mechanism of cellular entry, which is crucial for understanding the compound's bioavailability and intracellular activity.

Transcriptomic and Proteomic Analyses of Cellular Responses

Comprehensive analyses of the cellular responses to this compound at the transcriptomic and proteomic levels have not yet been conducted. Such studies would provide a global view of the changes in gene and protein expression induced by the compound.

Transcriptomic analysis, typically performed using microarray or RNA-sequencing (RNA-Seq), would reveal which genes are up- or down-regulated in response to treatment. Proteomic analysis, often carried out using mass spectrometry-based techniques, would identify changes in the abundance and post-translational modifications of proteins. The integration of these large-scale datasets would offer a detailed understanding of the compound's mechanism of action and could help to identify novel molecular targets and affected cellular pathways.

Analytical Methodologies for Research Applications of N 5 Chloro 4,6 Dimethylpyridin 2 Yl Acetamide

Chromatographic Techniques for Purity Assessment and Isolation of Analogues (HPLC, GC)

Chromatographic methods are fundamental for ensuring the chemical integrity of N-(5-Chloro-4,6-dimethylpyridin-2-yl)acetamide and for isolating related chemical structures, or analogues. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the principal techniques employed for these purposes.

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the purity assessment of non-volatile and thermally sensitive compounds like substituted pyridines and acetamides. In a typical application, a reverse-phase (RP) HPLC method would be developed. sielc.com This involves using a non-polar stationary phase (e.g., a C18 column) and a polar mobile phase, such as a mixture of acetonitrile (B52724) and water with a modifier like formic or phosphoric acid. sielc.com The compound and any impurities are separated based on their differential partitioning between the two phases. A detector, commonly a UV-Vis spectrophotometer, quantifies the separated components, allowing for the determination of the main compound's purity as a percentage of the total detected peak area. These HPLC methods are often scalable and can be adapted for preparative separation, enabling the isolation of specific impurities or analogues for further structural characterization. sielc.com

Gas Chromatography (GC) is suitable for volatile and thermally stable compounds. While the direct analysis of this compound might be possible, derivatization is often employed for related polar metabolites to increase their volatility and thermal stability. nih.gov In GC, the sample is vaporized and separated as it travels through a capillary column, propelled by an inert carrier gas. The separation is based on the compound's boiling point and its interaction with the column's stationary phase. When coupled with a detector like a Flame Ionization Detector (FID), GC provides high-resolution separation and sensitive quantification, making it effective for assessing the purity of starting materials or specific, volatile analogues.

Table 1: Typical Chromatographic Parameters for Analysis of Related Compounds
ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)
Stationary Phase (Column) Reverse-Phase C18 or similarFused silica (B1680970) capillary column (e.g., 5% phenyl polysiloxane)
Mobile Phase / Carrier Gas Acetonitrile/Water gradientHelium or Nitrogen
Detector UV-Vis Detector (e.g., at 254 nm)Flame Ionization Detector (FID) or Mass Spectrometer (MS)
Primary Application Purity testing and isolation of non-volatile analoguesPurity testing of volatile precursors or derivatized analogues

Hyphenated Techniques (LC-MS, GC-MS) for Metabolite Identification in Preclinical Models

To understand how this compound is processed in a biological system, researchers use hyphenated techniques, which couple the separation power of chromatography with the identification capabilities of mass spectrometry (MS).

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool for analyzing complex biological samples from preclinical models, such as rats or mice. jsbms.jp Following administration of the parent compound, biological fluids like plasma or urine are collected. jsbms.jpnih.gov The samples are then processed and injected into an LC-MS system. The LC component separates the parent compound from its metabolites. As each component elutes from the LC column, it is ionized and enters the mass spectrometer, which measures the mass-to-charge ratio of the parent ion and its fragmentation patterns (in MS/MS mode). nih.gov By comparing these mass spectra to that of the parent compound, researchers can identify metabolites resulting from specific biotransformations. For instance, studies on the related compound acetamiprid (B1664982) have used LC-Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF-MS) to identify metabolites in rat plasma, such as those formed by N-demethylation or oxidation. jsbms.jp This approach allows for the tentative identification of key metabolic pathways. jsbms.jp

Gas Chromatography-Mass Spectrometry (GC-MS) serves a similar purpose but is used for metabolites that are either naturally volatile or can be made volatile through chemical derivatization. nih.gov This technique is particularly effective for analyzing a broad range of small polar metabolites. nih.gov The GC separates the components of the complex mixture, and the MS provides high-confidence identification based on the compound's mass spectrum, which can be compared against established spectral libraries. GC-MS is a highly suitable technique for metabolomics analysis due to its high separation power and reproducible retention times. nih.gov

Table 2: Common Metabolic Transformations Identified by Hyphenated Techniques for Pyridine-Related Compounds
Metabolic ReactionDescriptionExample from Related Compounds
Oxidation Addition of an oxygen atom, often forming a hydroxyl group.5-hydroxy-imidacloprid nih.govscienceopen.com
N-Dealkylation Removal of an alkyl group (e.g., methyl) from a nitrogen atom.N-desmethyl-acetamiprid nih.govscienceopen.com
Hydrolysis Cleavage of a chemical bond by the addition of water.Formation of carboxylic acid metabolites from amides. researchgate.net
Conjugation Addition of an endogenous molecule (e.g., glycine) to the compound or its metabolite.N-(6-chloronicotinoyl)-glycine nih.govscienceopen.com

Quantitative Analysis Methods for In Vitro and In Vivo Preclinical Samples

Once metabolites are identified, it is crucial to quantify the concentration of the parent compound and its key metabolites in biological samples. This is essential for pharmacokinetic studies, which examine how the compound is absorbed, distributed, metabolized, and excreted.

Advanced Bioanalytical Methods , particularly Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) , are the gold standard for quantitative bioanalysis due to their high sensitivity and specificity. nih.govnih.gov These methods can accurately measure compound concentrations down to the nanogram-per-milliliter (ng/mL) level. nih.govscienceopen.com The technique involves separating the target analyte from the complex biological matrix using HPLC, followed by detection using a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This mode provides exceptional specificity by monitoring a specific fragmentation of the target analyte's parent ion. Sound and validated bioanalytical methods are critical to ensure the reliability of analytical results in preclinical development. nih.gov

Spectrophotometric Assays offer a simpler, though often less specific, alternative for quantification. These methods are based on the principle that the compound of interest, or a derivative, absorbs light at a specific wavelength. For pyridine-containing compounds, a reagent can be used that reacts to form a colored product. epa.gov The intensity of the color, measured by a spectrophotometer, is proportional to the concentration of the compound. For example, a method for determining pyridine (B92270) involves its reaction with cyanogen (B1215507) bromide and 6-amino-1-naphthol-3-sulfonic acid to produce a yellow dye with maximum absorbance at 400 nanometers. epa.gov While sensitive, such methods can be susceptible to interference from other components in the sample matrix.

In Vitro Assays are also used to quantify a compound's metabolic properties. For example, metabolic stability can be assessed in incubations with human and rat hepatocytes. nih.gov By measuring the disappearance of the parent compound over time using LC-MS/MS, researchers can predict its rate of hepatic (liver) clearance in vivo. nih.gov

Microfluidic and High-Throughput Screening Techniques for Compound Activity (in research settings)

In the early stages of research, it is often necessary to test a large number of compounds for their biological activity to identify promising "hits" or "leads". bmglabtech.com High-Throughput Screening (HTS) leverages automation and miniaturization to perform millions of biochemical or cellular tests in a short time. bmglabtech.comnih.gov

High-Throughput Screening (HTS) involves testing a library of compounds, which could include this compound and its synthesized analogues, against a specific biological target, such as an enzyme or a cell receptor. bmglabtech.comdrugtargetreview.com Assays are typically performed in 96-, 384-, or 1536-well microplates, where robotics handle the precise dispensing of reagents and compounds. nih.gov The activity is measured using automated detectors that read signals like fluorescence, luminescence, or absorbance. nih.gov For example, a library of pyridine derivatives was screened for inhibitory activity against specific human enzymes using activity assays based on fluorimetric and colorimetric detection. nih.gov This process allows researchers to rapidly identify which chemical modifications to the core structure result in the desired biological effect, thereby guiding further compound development. nih.gov

Microfluidic techniques represent a further miniaturization of these screening assays. These "lab-on-a-chip" platforms allow for experiments to be conducted with extremely small volumes of samples and reagents, reducing costs and increasing throughput. While not as established as plate-based HTS, microfluidics offers potential for highly controlled and rapid screening of compound activity in research settings.

Table 3: Hypothetical High-Throughput Screening Workflow
StepDescriptionKey Technology
1. Assay Development Establish a robust and sensitive assay to measure the biological activity of interest (e.g., enzyme inhibition).Fluorescence or luminescence-based reagents
2. Compound Library Preparation Prepare this compound and its analogues in microplates.Acoustic liquid handlers, robotics
3. Screening Automated addition of compounds to the assay in multi-well plates and incubation.Robotic workstations, incubators
4. Data Acquisition Rapid measurement of the assay signal from each well.Automated plate readers
5. Data Analysis Identification of "hit" compounds that show significant activity compared to controls.Specialized data analysis software

Future Perspectives and Emerging Research Directions on N 5 Chloro 4,6 Dimethylpyridin 2 Yl Acetamide

Exploration of Novel Synthetic Pathways and Sustainable Production Methods9.2. Application in Chemical Biology for Target Identification and Validation9.3. Integration with Artificial Intelligence and Machine Learning in Compound Design9.4. Potential as a Precursor for Advanced Functional Materials9.5. Interdisciplinary Research Opportunities in Medicinal Chemistry and Related Fields

Should research on N-(5-Chloro-4,6-dimethylpyridin-2-yl)acetamide become publicly available in the future, a detailed article on its scientific developments could be composed. At present, the lack of data prevents the fulfillment of this request.

Q & A

Q. What are the recommended synthetic routes for N-(5-Chloro-4,6-dimethylpyridin-2-yl)acetamide, and how can purity be optimized?

Methodological Answer: The compound can be synthesized via nucleophilic substitution reactions. For example, reacting a halogenated pyridine derivative (e.g., 5-chloro-4,6-dimethylpyridin-2-amine) with chloroacetamide in refluxing ethanol, followed by purification via slow evaporation of a chloroform-acetone solution (1:5 v/v) to obtain single crystals . Purity is enhanced by recrystallization in mixed solvents and confirmed via melting point analysis or HPLC.

Q. How is the crystal structure of this compound determined?

Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Hydrogen atoms are positioned geometrically and refined as riding models (N–H = 0.86 Å, C–H = 0.93–0.97 Å) using programs like SHELXL . Data collection at 298 K with Mo-Kα radiation (λ = 0.71073 Å) and refinement to an R factor < 0.05 ensures accuracy. Methyl group Uiso(H) values are set to 1.5×Ueq(C) .

Q. What spectroscopic techniques validate the structural integrity of this compound?

Methodological Answer:

  • FTIR : Confirms acetamide C=O stretching (~1650 cm⁻¹) and N–H bending (~1550 cm⁻¹).
  • NMR : <sup>1</sup>H NMR shows pyridine ring protons (δ 6.8–8.2 ppm) and methyl groups (δ 2.1–2.5 ppm). <sup>13</sup>C NMR identifies the carbonyl carbon (~168 ppm) .
  • Mass Spectrometry : ESI-MS provides molecular ion peaks matching the theoretical m/z .

Advanced Research Questions

Q. How can computational methods elucidate the electronic properties of this compound?

Methodological Answer: Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level calculates frontier molecular orbitals (HOMO-LUMO) to predict reactivity and charge transfer. Molecular Electrostatic Potential (MESP) maps identify nucleophilic/electrophilic sites. Solvent effects are modeled using the Polarizable Continuum Model (PCM) .

Q. What strategies resolve contradictions in crystallographic data refinement?

Methodological Answer: Discrepancies in thermal parameters or occupancy factors require iterative refinement in SHELXL. For twinned crystals, use the TWIN/BASF commands. Validate against simulated powder patterns to detect impurities. Cross-check hydrogen bonding networks with geometric constraints (e.g., D–H···A angles) .

Q. How does structural modification of the pyridine ring influence biological activity?

Methodological Answer: Introduce substituents (e.g., -NO2, -NH2) at the 4- or 6-position to assess structure-activity relationships (SAR). Compare antifungal/antibacterial efficacy using disk diffusion assays. Correlate electron-withdrawing groups (e.g., Cl) with enhanced membrane permeability via logP calculations .

Q. What reaction mechanisms govern the substitution chemistry of this acetamide?

Methodological Answer: The chloro group undergoes nucleophilic aromatic substitution (SNAr) with amines or thiols in DMF at 80–100°C. Kinetic studies (UV-Vis monitoring) and isotopic labeling (<sup>15</sup>N) confirm intermediate Meisenheimer complexes. Regioselectivity is controlled by steric hindrance from methyl groups .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.